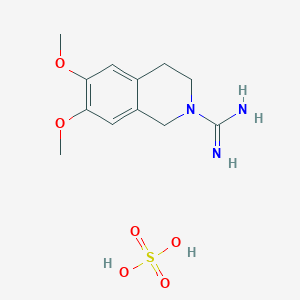

6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide sulfate

Description

Properties

IUPAC Name |

6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2.H2O4S/c1-16-10-5-8-3-4-15(12(13)14)7-9(8)6-11(10)17-2;1-5(2,3)4/h5-6H,3-4,7H2,1-2H3,(H3,13,14);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGBVLZTLHOPBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)C(=N)N)OC.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approaches

- Starting Material: 3,4-dimethoxyphenethylamine is the principal precursor.

- Key Reaction Types:

- Formylation and amidination to introduce the carboximidamide moiety.

- Cyclization to form the dihydroisoquinoline ring system.

- Salt formation with sulfuric acid to yield the sulfate salt.

One-Pot Synthesis Method (Industrial Scale)

A highly efficient and industrially viable method is the one-pot synthesis of the hydrochloride analog, which can be adapted for the sulfate salt. This method involves:

-

- React 3,4-dimethoxyphenethylamine with a formylation reagent to generate an intermediate.

Reaction with Oxalyl Chloride:

- The intermediate solution is reacted with oxalyl chloride, which facilitates ring closure via the Bischler-Napieralski reaction mechanism.

-

- Phosphotungstic acid is used as a catalyst to promote ring closure under acidic conditions, which is safer and cleaner than traditional catalysts like POCl3 or PCl5.

Oxalic Acid Removal and Salt Formation:

- Addition of an alcohol solvent removes oxalic acid byproducts.

- Sulfuric acid is introduced to form the sulfate salt.

-

- Cooling, crystallization, filtration, leaching, and drying yield the final product with high purity (>99%) and yield (>75%).

Alternative Synthetic Routes

-

- Utilizes oxidation of 3,4-dimethoxyphenethylamine derivatives with RuCl2(PPh3)3 catalyst.

- Drawbacks include large waste and formation of over-oxidized impurities difficult to remove.

-

- One-step reaction of 3,4-dimethoxyphenethylamine with urotropine in trifluoroacetic acid.

- Issues include high cost and formation of N-methyl impurities (~10%), lowering selectivity to ~78%.

Route III (Two-Step Bischler-Napieralski Reaction):

- Uses catalysts such as POCl3, P2O5, PCl5, SOCl2, SO2Cl2.

- Produces dark-colored impurities and oily byproducts.

- Yields 65-70% crude product purity (~97%), with final purified yields of 50-60%.

- High corrosivity and safety risks due to reagents like SO2Cl2 and PCl5.

- Requires multiple recrystallizations to meet purity standards.

Comparative Table of Preparation Methods

| Preparation Route | Key Reagents/Catalysts | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| One-Pot Method | 3,4-dimethoxyphenethylamine, oxalyl chloride, phosphotungstic acid, sulfuric acid | >75 | >99 | Simple, safe, less waste, high purity | Requires optimization for sulfate salt |

| Route I | RuCl2(PPh3)3 (oxidation catalyst) | Variable | Moderate | Established method | High waste, over-oxidation issues |

| Route II | Urotropine, trifluoroacetic acid | ~78 | Moderate | One-step | Expensive, N-methyl impurities |

| Route III | POCl3, P2O5, PCl5, SOCl2, SO2Cl2 | 50-70 | 97 (crude) | Well-studied | Corrosive reagents, low yield, safety risks |

Detailed Research Findings

- Catalyst Selection: Phosphotungstic acid was found superior to FeCl3 and other catalysts for the ring closure step, providing cleaner reactions and lighter-colored products.

- Process Safety: The one-pot method reduces the use of highly corrosive and dangerous reagents like SO2Cl2 and PCl5, significantly improving safety and environmental impact.

- Purity and Yield: The one-pot method achieves purity >99% with single impurities ≤0.15%, meeting cGMP standards, and yields >75%, outperforming traditional methods.

- Industrial Applicability: The simplified process reduces material, labor, and equipment costs, with less waste generation, making it attractive for scale-up and pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide sulfate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide sulfate has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

Industry: It is utilized in the production of specialized chemicals and materials, contributing to advancements in industrial processes.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide sulfate involves its interaction with specific molecular targets and pathways. The compound’s electrophilic character, enhanced by initial quaternization, facilitates intermolecular hydride transfer and hydrogen migration . These interactions play a crucial role in its chemical reactivity and potential biological effects.

Comparison with Similar Compounds

Similar Compounds

6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares a similar core structure but lacks the carboximidamide functional group.

3,4-Dihydroisoquinoline derivatives: Various derivatives with different substituents and functional groups.

Uniqueness

6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide sulfate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in scientific research and industry.

Biological Activity

6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide sulfate is a chemical compound belonging to the isoquinoline family, characterized by its unique structural features, including two methoxy groups and a carboximidamide functional group. This compound has garnered attention due to its potential biological activities, which are often associated with isoquinoline derivatives, known for their diverse pharmacological properties.

- Molecular Formula : C₁₂H₁₇N₃O₂

- Molecular Weight : 235.28 g/mol

- Melting Point : Approximately 261-262 °C

- Solubility : Soluble in chloroform and ethyl acetate; poorly soluble in water and lower alcohols .

Antitumor Activity

A study investigating the antitumor effects of isoquinoline derivatives highlighted that compounds similar to 6,7-dimethoxy-3,4-dihydroisoquinoline exhibited cytotoxic effects on human cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest. For instance, derivatives were shown to inhibit the growth of breast cancer cells by promoting programmed cell death pathways.

Antibacterial Properties

Research has demonstrated that certain isoquinoline compounds possess antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, derivatives with methoxy substitutions have shown enhanced activity compared to their non-substituted counterparts. This suggests that 6,7-dimethoxy-3,4-dihydroisoquinoline could potentially exhibit similar antibacterial properties .

Anti-inflammatory Mechanisms

Isoquinolines are also known for their anti-inflammatory effects. A study indicated that these compounds can inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation. This activity may be relevant for developing therapeutic agents aimed at treating inflammatory diseases.

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Methoxy-3,4-dihydroisoquinoline | Contains one methoxy group | Less sterically hindered |

| 1-Benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline | Benzyl substitution at nitrogen | Potentially different biological activity |

| 6,7-Dimethoxyisoquinoline | Lacks carboximidamide group | Simpler structure with different reactivity |

| Tetrahydroprotoberberines | Related alkaloids | Known for specific biological activities |

The unique combination of methoxy groups and carboximidamide functionality in 6,7-dimethoxy-3,4-dihydroisoquinoline may impart distinct chemical reactivity and biological activity compared to its analogs. Further research is necessary to elucidate its full potential in medicinal chemistry and organic synthesis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide sulfate?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. Initial steps include cyclization of precursors (e.g., benzylamines or aldehydes) to form the dihydroisoquinoline core, followed by sulfonylation or carboximidamide functionalization. Coupling reactions (e.g., amidation) introduce substituents, with final sulfate salt formation via acid-base neutralization .

- Key Reference : Multi-step synthesis routes are detailed in studies of structurally related compounds, emphasizing cyclization and sulfonylation .

Q. How is the compound structurally characterized to confirm purity and identity?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR; ¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, NMR can resolve methoxy groups (δ ~3.8–4.0 ppm) and the dihydroisoquinoline backbone. Infrared (IR) spectroscopy identifies functional groups (e.g., sulfates at ~1200 cm⁻¹) .

- Key Reference : Structural data (SMILES, InChI) for related aldehydes and salts provide foundational templates for analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

- Methodological Answer : Systematically vary parameters (solvent polarity, temperature, catalysts). For example:

- Catalysts : Use Pd/C for hydrogenation or Lewis acids (e.g., ZnCl₂) for cyclization.

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance carboximidamide formation.

- Kinetic Control : Lower temperatures (~0–5°C) reduce side reactions during sulfation .

- Key Reference : Derivatives with similar backbones (e.g., ethyl carboxylates) highlight solvent-dependent yield variations .

Q. What analytical strategies resolve purity challenges due to hygroscopicity or sulfate degradation?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with ion-pairing agents (e.g., tetrabutylammonium salts) to separate sulfate species.

- Thermogravimetric Analysis (TGA) : Monitor dehydration/degradation at elevated temperatures.

- Reference Standards : Cross-validate against pharmacopeial-grade materials (e.g., USP) for traceability .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets?

- Methodological Answer :

- Derivative Libraries : Synthesize analogues with modified methoxy groups (e.g., 6-OCH₃ → 6-Cl) or substituents on the carboximidamide.

- Assays : Test against receptors (e.g., adrenergic or serotonin receptors) using radioligand binding or functional assays (cAMP modulation).

- Computational Modeling : Dock derivatives into receptor crystal structures to predict binding affinity .

- Key Reference : Methylsulfonyl and phenylcarboxamide derivatives provide SAR templates .

Q. How should researchers address contradictions in pharmacological data (e.g., conflicting receptor affinities)?

- Methodological Answer :

- Replicate Studies : Control variables (e.g., cell lines, buffer pH) to isolate discrepancies.

- Theoretical Frameworks : Link findings to mechanistic hypotheses (e.g., allosteric vs. orthosteric binding) using kinetic models.

- Meta-Analysis : Aggregate data from independent labs to identify consensus trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.